molecular formula C17H25B B14493125 9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane CAS No. 65481-78-9

9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane

Cat. No.: B14493125
CAS No.: 65481-78-9
M. Wt: 240.2 g/mol
InChI Key: NLSIIIQSUSEOBV-UHFFFAOYSA-N
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Description

9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane is a boron-containing organic compound widely used in organic synthesis. It is known for its ability to catalyze hydroboration reactions, making it a valuable reagent in the preparation of various organic compounds. The compound’s unique structure, featuring a boron atom within a bicyclic framework, contributes to its reactivity and versatility in chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane typically involves the reaction of 2,4,6-trimethylphenylboronic acid with bicyclo[3.3.1]nonane. The reaction is carried out under anhydrous conditions, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient production. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of the 2,4,6-trimethylphenyl group, which enhances its stability and reactivity compared to other boron-containing compounds. This structural feature allows for more efficient catalysis and broader applicability in organic synthesis .

Properties

CAS No.

65481-78-9

Molecular Formula

C17H25B

Molecular Weight

240.2 g/mol

IUPAC Name

9-(2,4,6-trimethylphenyl)-9-borabicyclo[3.3.1]nonane

InChI

InChI=1S/C17H25B/c1-12-10-13(2)17(14(3)11-12)18-15-6-4-7-16(18)9-5-8-15/h10-11,15-16H,4-9H2,1-3H3

InChI Key

NLSIIIQSUSEOBV-UHFFFAOYSA-N

Canonical SMILES

B1(C2CCCC1CCC2)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

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